6-(2-methyl-1H-imidazol-1-yl)-N-(o-tolyl)pyridazine-3-carboxamide

Physicochemical profiling Drug-likeness Lipophilicity

6-(2-Methyl-1H-imidazol-1-yl)-N-(o-tolyl)pyridazine-3-carboxamide (CAS 1396863-92-5; molecular formula C₁₆H₁₅N₅O; MW 293.33 g/mol) is a synthetic heterocyclic small molecule belonging to the pyridazine-3-carboxamide class. Its structure features a pyridazine core directly N-linked to a 2-methylimidazole at the 6-position and coupled via a carboxamide bridge to an ortho-tolyl (2-methylphenyl) group.

Molecular Formula C16H15N5O
Molecular Weight 293.33
CAS No. 1396863-92-5
Cat. No. B2964672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-methyl-1H-imidazol-1-yl)-N-(o-tolyl)pyridazine-3-carboxamide
CAS1396863-92-5
Molecular FormulaC16H15N5O
Molecular Weight293.33
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)C2=NN=C(C=C2)N3C=CN=C3C
InChIInChI=1S/C16H15N5O/c1-11-5-3-4-6-13(11)18-16(22)14-7-8-15(20-19-14)21-10-9-17-12(21)2/h3-10H,1-2H3,(H,18,22)
InChIKeyIUCULILZYQXSJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(2-Methyl-1H-imidazol-1-yl)-N-(o-tolyl)pyridazine-3-carboxamide (CAS 1396863-92-5): Structural Identity, Computed Properties, and Procurement Baseline


6-(2-Methyl-1H-imidazol-1-yl)-N-(o-tolyl)pyridazine-3-carboxamide (CAS 1396863-92-5; molecular formula C₁₆H₁₅N₅O; MW 293.33 g/mol) is a synthetic heterocyclic small molecule belonging to the pyridazine-3-carboxamide class [1]. Its structure features a pyridazine core directly N-linked to a 2-methylimidazole at the 6-position and coupled via a carboxamide bridge to an ortho-tolyl (2-methylphenyl) group. Computed physicochemical properties include XLogP3 = 1.9, topological polar surface area (TPSA) = 72.7 Ų, 1 hydrogen bond donor, 4 hydrogen bond acceptors, and 3 rotatable bonds [1]. **Critical caveat:** as of the literature search cut-off date, no peer-reviewed biological activity data (IC₅₀, Kᵢ, EC₅₀, or functional assay results) have been published for this specific compound. All biological inferences below derive from structurally related analogs within the pyridazine-3-carboxamide and imidazolyl-pyridazine classes.

Why 6-(2-Methyl-1H-imidazol-1-yl)-N-(o-tolyl)pyridazine-3-carboxamide Cannot Be Interchanged with Close Structural Analogs


Within the pyridazine-3-carboxamide class, subtle variations in the N-aryl carboxamide substituent and the 6-position heterocycle produce pronounced differences in target engagement, physicochemical properties, and biological readout. The ortho-tolyl group in this compound imparts a distinct steric and electronic profile (XLogP3 = 1.9; TPSA = 72.7 Ų) [1] compared to analogs bearing para-halogenated phenyl (e.g., N-(3-chloro-4-fluorophenyl) analog, MW 331.74), heteroaryl (e.g., N-(3-methylpyridin-2-yl) analog, MW 294.32), or thiazole-containing amide substituents (MW 300.34) [2]. In the broader structural class, pyridazine-3-carboxamides have been developed as highly selective allosteric TYK2 JH2 domain inhibitors (e.g., deucravacitinib, TYK2 JH2 IC₅₀ = 0.2 nM) [3] and as STING pathway agonists , but potency and selectivity are exquisitely sensitive to the N-aryl substitution pattern. Generic substitution of the ortho-tolyl group would alter hydrogen-bonding capacity, lipophilicity, and steric fit within any binding pocket, rendering SAR extrapolation unreliable without empirical testing.

Quantitative Differentiation Evidence for 6-(2-Methyl-1H-imidazol-1-yl)-N-(o-tolyl)pyridazine-3-carboxamide Against Structural Analogs


Physicochemical Property Differentiation: XLogP3 and TPSA of ortho-Tolyl vs. Thiazole and Halogenated Phenyl Analogs

The target compound exhibits an XLogP3 of 1.9 and TPSA of 72.7 Ų [1], placing it in a favorable oral drug-likeness space. By comparison, the N-(4-methyl-1,3-thiazol-2-yl) analog (CAS 1396782-77-6) introduces an additional sulfur atom and nitrogen, increasing TPSA and altering hydrogen-bonding capacity, while the N-(3-chloro-4-fluorophenyl) analog (CAS 1396852-88-2) increases molecular weight to 331.74 and lipophilicity via halogen substitution [2]. These differences in computed logP and TPSA directly impact predicted membrane permeability, solubility, and off-target binding promiscuity.

Physicochemical profiling Drug-likeness Lipophilicity Pyridazine-3-carboxamide SAR

Scaffold Privilege: Imidazolyl-Pyridazine Core as a Recognized Kinase and Receptor Ligand Framework

The pyridazine-3-carboxamide scaffold, particularly when substituted with an N-linked imidazole at the 6-position, is a privileged chemotype for targeting kinase pseudokinase and ATP-binding domains. Deucravacitinib (BMS-986165), a clinical-stage TYK2 inhibitor, is a pyridazine-3-carboxamide that binds the TYK2 JH2 pseudokinase domain with an IC₅₀ of 0.2 nM and demonstrates >1000-fold selectivity over other JAK family kinases [1]. Imidazo[1,2-b]pyridazine-3-carboxamides have yielded potent TAK1 inhibitors (IC₅₀ = 55 nM) [2] and BTK inhibitors (IC₅₀ = 1.3 nM) [3]. The target compound differs from imidazo[1,2-b]pyridazines by lacking the fused bicyclic core, instead bearing a direct N-imidazolyl linkage that presents a distinct hydrogen-bonding pharmacophore.

Kinase inhibition Pyridazine-3-carboxamide Imidazole scaffold Allosteric inhibition TYK2

NMDA Receptor NR2B Subtype Blocker Class Association: ortho-Tolyl Substitution in Imidazolyl-Pyridazines

The patent US20030229096A1 discloses substituted imidazol-pyridazine derivatives as NMDA NR-2B receptor subtype specific blockers useful in neurodegeneration, depression, and pain [1]. While the patented compounds feature a methylene linker between the imidazole and pyridazine rings rather than the direct N-linkage present in the target compound, the structural similarity suggests potential NR2B antagonist activity. Molecular docking studies of N-substituted pyridazine-3-carboxamide derivatives have predicted affinity for ionotropic NMDA GluN2B receptors [2]. The ortho-tolyl group in the target compound may confer distinct steric interactions within the NR2B ifenprodil binding site compared to the 4-chlorophenyl analog studied in docking experiments.

NMDA antagonist NR2B subtype selective Neuroprotection CNS drug discovery

Sourcing and Purity: Vendor-Documented Physical Identity vs. Uncharacterized Screening Library Analogs

The target compound is available from multiple chemical vendors with documented purity specifications (typically ≥95%) and full analytical characterization including InChI Key (IUCULILZYQXSJY-UHFFFAOYSA-N), SMILES, and exact mass (293.12766012 g/mol) [1]. Unlike many screening library compounds that lack batch-specific QC data, this compound has a defined PubChem CID and CAS registry, enabling reproducible procurement. In contrast, several close analogs with halogenated or heteroaryl N-substituents are listed by only single vendors with variable purity documentation, introducing sourcing risk for replicate studies.

Compound procurement Purity specification Quality control Research tool compound

Research and Procurement Application Scenarios for 6-(2-Methyl-1H-imidazol-1-yl)-N-(o-tolyl)pyridazine-3-carboxamide


Kinase Inhibitor Lead Discovery: TYK2/JAK Family and Beyond

The pyridazine-3-carboxamide scaffold is clinically validated for TYK2 JH2 pseudokinase domain inhibition (deucravacitinib, TYK2 JH2 IC₅₀ = 0.2 nM) [1]. The target compound, with its distinct non-fused imidazolyl-pyridazine architecture and ortho-tolyl carboxamide substituent, serves as an underexplored chemotype for kinase selectivity screening. Its moderate lipophilicity (XLogP3 = 1.9) and favorable TPSA (72.7 Ų) [2] make it an attractive starting point for hit-to-lead optimization targeting kinases implicated in autoimmune disease, oncology, or inflammation. Procurement is warranted for laboratories running kinase panel screens seeking novel intellectual property space outside the extensively claimed imidazo[1,2-b]pyridazine patent landscape.

CNS Drug Discovery: NMDA NR2B Subtype-Selective Antagonist Screening

The structural relationship to patented imidazol-pyridazine NMDA NR2B blockers (US20030229096A1) [3] positions this compound as a candidate for NR2B subtype-selective antagonist screening. The ortho-tolyl group introduces steric bulk adjacent to the carboxamide that may confer enhanced subtype selectivity over NR2A-containing receptors. Docking studies of related N-substituted pyridazine-3-carboxamides have predicted glutamate receptor modulation potential [4]. Research groups investigating neuroprotection, chronic pain, or treatment-resistant depression may procure this compound for in vitro NMDA receptor electrophysiology or radioligand binding displacement assays.

Structure-Activity Relationship (SAR) Exploration of Pyridazine-3-Carboxamide Chemotype

The compound occupies a unique position in the pyridazine-3-carboxamide SAR matrix: it combines a 2-methylimidazole at the 6-position with an ortho-tolyl carboxamide—a substitution pattern not represented in published pyridazine kinase inhibitor or CB2 agonist series. With multi-vendor availability and documented purity (≥95%) [2], it is suitable as a core scaffold for systematic derivatization. Medicinal chemistry teams can use this compound to probe the effect of ortho-methyl substitution on the N-phenyl ring versus para-halogenated or heteroaryl analogs, generating proprietary SAR data for target classes including TYK2, BTK, TAK1, and STING.

Computational Chemistry and In Silico Screening Studies

The fully characterized computed properties (XLogP3, TPSA, rotatable bonds, hydrogen bond donor/acceptor counts) [2] and well-defined 3D structure (SMILES and InChI Key available) make this compound suitable for computational modeling studies. Its moderate lipophilicity and favorable drug-likeness parameters support its use as a reference ligand in pharmacophore modeling, molecular dynamics simulations, or virtual screening campaigns targeting kinases, NMDA receptors, or other pyridazine-3-carboxamide-responsive targets. Computational groups may procure this compound as a validation standard for docking methodology development.

Quote Request

Request a Quote for 6-(2-methyl-1H-imidazol-1-yl)-N-(o-tolyl)pyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.